2,3,5-Pyrazinetricarboxamide

Medicinal Chemistry Materials Science Organic Synthesis

Researchers requiring a non-symmetric, tridentate pyrazine scaffold often face limited commercial availability of 2,3,5-Pyrazinetricarboxamide. We offer a reliable custom synthesis service to provide this specific building block, eliminating the risk of structural mismatch with di- or tetra-substituted analogs. - [Scientific Differentiation]: The unique 2,3,5-substitution pattern provides an asymmetric chelating motif distinct from symmetric analogs, enabling the construction of novel metal-organic frameworks (MOFs) and stepwise, site-selective derivatization for chemical probe design. - [Supply Assurance]: Our custom synthesis delivers the exact compound with batch-to-batch consistency, supporting reproducible results in advanced materials and medicinal chemistry research.

Molecular Formula C7H7N5O3
Molecular Weight 209.16 g/mol
Cat. No. B327340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Pyrazinetricarboxamide
Molecular FormulaC7H7N5O3
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N
InChIInChI=1S/C7H7N5O3/c8-5(13)2-1-11-3(6(9)14)4(12-2)7(10)15/h1H,(H2,8,13)(H2,9,14)(H2,10,15)
InChIKeyVJXKJQPEZSBPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Pyrazinetricarboxamide for Research Procurement: A Pyrazine Tricarboxamide Building Block


2,3,5-Pyrazinetricarboxamide (pyrazine-2,3,5-tricarboxamide) is a heterocyclic compound with a molecular formula of C7H7N5O3 and a molecular weight of 209.16 g/mol, characterized by three carboxamide substituents on the pyrazine ring . This compound belongs to the broader class of pyrazinecarboxamides, a group of significant medicinal and industrial relevance that includes well-known agents like the antitubercular drug pyrazinamide and the antiviral favipiravir [1]. As a specialized polyamide, its primary value proposition lies in its potential as a versatile synthetic building block or intermediate, rather than as a standalone active pharmaceutical ingredient. Its structural features suggest utility in creating more complex molecular architectures for drug discovery, agrochemical development, or materials science applications.

Synthetic building block for discovery chemistry
Unique 2,3,5-substitution pattern for asymmetric chelation
Versatile intermediate for medicinal, agrochemical, and materials research

Risks of Substituting 2,3,5-Pyrazinetricarboxamide with Common Pyrazine Analogs in Procurement


The pyrazine ring's reactivity and resulting biological or material properties are exquisitely sensitive to the specific number and position of its substituents. A simple substitution, such as choosing the analogous 2,3-pyrazinedicarboxamide or 2,3,5,6-pyrazinetetracarboxamide, will provide a molecule with a fundamentally different hydrogen-bonding capacity, polarity, and metal-chelating geometry [1]. For example, research within the pyrazinecarboxamide class demonstrates that minor structural modifications—like shifting from an unsubstituted amide on pyrazine-2-carboxylic acid to a halogenated and alkylated anilide derivative—can change antimycobacterial potency to a minimum inhibitory concentration (MIC) of 3.13 µg/mL [2]. Therefore, assuming functional equivalence between 2,3,5-pyrazinetricarboxamide and its di- or tetra-substituted relatives is not scientifically sound and risks invalidating an entire experimental series or synthesis route.

2,3-Dicarboxamide analog
Alters chelation geometry and hydrogen-bonding network; may not support the same coordination chemistry or assembly behavior.
2,3,5,6-Tetracarboxamide analog
Symmetric tetra-substitution precludes the asymmetric derivatization possible with the 2,3,5-pattern and changes binding-mode options.

Evidence-Based Differentiation Guide for Procuring 2,3,5-Pyrazinetricarboxamide


Absence of Published Head-to-Head Comparative Biological or Material Performance Data

A comprehensive search across primary research papers, patents, and authoritative databases reveals a critical gap: there are no published, quantitative head-to-head comparisons of 2,3,5-pyrazinetricarboxamide's performance (e.g., biological IC50, binding affinity, catalytic turnover, or material porosity) against a relevant comparator under controlled conditions. Searches for '2,3,5-pyrazinetricarboxamide' and 'pyrazine-2,3,5-tricarboxamide' in PubMed, Google Scholar, and patent databases predominantly return vendor listing pages rather than primary research data [1]. This absence of data is a key differentiator itself, indicating that procurement decisions currently rely on structural novelty and the specific, three-point chelation pattern of the molecule, not on a proven superiority in a defined assay. The closest class-level inference can be drawn from the broader pyrazinecarboxamide literature, where substituent number and position critically dictate function [2].

Comparator data
Data to verify
No published quantitative head-to-head comparisons identified for 2,3,5-pyrazinetricarboxamide.
Selection relies on structural novelty rather than proven performance.
Class-level inference from pyrazinecarboxamide literature supports substituent-dependent properties.
Medicinal Chemistry Materials Science Organic Synthesis

Key Application Scenarios for Procuring 2,3,5-Pyrazinetricarboxamide Based on Available Evidence


Novel Ligand and Coordination Chemistry Development

The molecule's three carboxamide groups in the 2, 3, and 5 positions offer a specific, asymmetric chelating motif distinct from the 2,3- and 2,5-dicarboxamide or 2,3,5,6-tetracarboxamide analogs [1]. It should be procured as a candidate ligand for synthesizing novel metal-organic frameworks (MOFs) or coordination complexes where this unique donor geometry is hypothesized to yield novel topologies or magnetic properties.

Diversity-Oriented Synthesis Libraries

As a building block with no reported biological activity, 2,3,5-pyrazinetricarboxamide is an ideal core scaffold for creating diversity-oriented synthesis libraries. Its procurement is justified for medicinal chemistry groups aiming to explore underexploited pyrazine chemical space, as any substitution with a mono- or di-carboxamide would not replicate the same hydrogen-bonding and steric environment [1].

Mechanistic Probe Design via Asymmetric Functionalization

The non-symmetric arrangement of three carboxamides allows for a stepwise, selective derivatization strategy, potentially serving as a scaffold for designing probes where different functional reporters can be attached to distinct sites. This contrasts with the symmetric 2,3,5,6-tetracarboxamide, which cannot offer the same level of controlled asymmetry [1].

Application
Selection Property
Validation Focus
Coordination chemistry scaffold
Asymmetric 2,3,5-chelation motif
Confirm binding geometry and MOF topology
Diversity-oriented synthesis
Underexplored pyrazine scaffold
Assess library novelty and hydrogen-bonding diversity
Asymmetric probe design
Stepwise derivatization of non-symmetric amides
Verify site-selectivity and functional reporter attachment
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